GV-196771A
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Overview
Description
GV-196771A is a novel compound known for its potent antinociceptive activity. It acts as an antagonist at the glycine site of the N-methyl-D-aspartate receptor (NMDA receptor), which is involved in the modulation of pain and neuroprotection . This compound has been developed primarily for the treatment of neuropathic pain .
Preparation Methods
The synthesis of GV-196771A involves several steps, starting with the preparation of an indole aldehyde. The synthetic route includes an aldol condensation-elimination reaction to build the exocyclic double bond at the C-3 position of the indole nucleus . The lithium enolate of N-phenylpyrrolidone is reacted with the indole aldehyde in tetrahydrofuran (THF) at temperatures ranging from -78°C to 20°C . The resulting product undergoes further reactions, including treatment with trimethylsilyl diazomethane in a mixture of dichloromethane and methanol, followed by purification through flash chromatography . The final steps involve the removal of the protecting group under acidic conditions and basic hydrolysis of the ester to yield this compound, which is then converted to its sodium salt form .
Chemical Reactions Analysis
GV-196771A undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution: Substitution reactions can occur at the indole nucleus, particularly at the C-3 position.
Common Reagents and Conditions: Reagents such as lithium enolate, trimethylsilyl diazomethane, and hydrochloric acid are commonly used in the synthesis and modification of this compound.
Major Products: The major product formed from these reactions is the sodium salt form of this compound, which retains its biological activity.
Scientific Research Applications
GV-196771A has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving NMDA receptor antagonists.
Biology: this compound is utilized in research on neuroprotection and pain modulation.
Medicine: The compound is being investigated for its potential therapeutic effects in treating neuropathic pain and other neurological disorders
Industry: This compound is used in the development of new drugs targeting the NMDA receptor.
Mechanism of Action
GV-196771A exerts its effects by antagonizing the glycine site of the NMDA receptor. This inhibition prevents the activation of the receptor, which is involved in the transmission of pain signals and neuroprotection . The compound’s molecular targets include the NMDA receptor subunits, and its action involves blocking the receptor’s modulatory glycine site .
Comparison with Similar Compounds
GV-196771A is unique compared to other NMDA receptor antagonists due to its high potency and selectivity for the glycine site. Similar compounds include:
Properties
IUPAC Name |
sodium;4,6-dichloro-3-[(E)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3.Na/c21-12-9-15(22)17-14(18(20(26)27)23-16(17)10-12)8-11-6-7-24(19(11)25)13-4-2-1-3-5-13;/h1-5,8-10,23H,6-7H2,(H,26,27);/q;+1/p-1/b11-8+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGFBRVHKFAYAP-YGCVIUNWSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-])C4=CC=CC=C4.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-])C4=CC=CC=C4.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N2NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166974-23-8 |
Source
|
Record name | GV-196771A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166974238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GV-196771A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E6PT6A3UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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